molecular formula C23H27N5O2S B14982179 2-methyl-N-(p-tolyl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidin-4-amine

2-methyl-N-(p-tolyl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidin-4-amine

Cat. No.: B14982179
M. Wt: 437.6 g/mol
InChI Key: VOKJNUVLYVXDNN-UHFFFAOYSA-N
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Description

2-METHYL-6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with various functional groups, including a piperazine ring and a benzenesulfonyl group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrimidine core.

    Sulfonylation: The benzenesulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base such as triethylamine.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-METHYL-6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-METHYL-6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting its anticancer effects. The exact pathways and molecular interactions depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.

    Gefitinib: Another tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.

    Erlotinib: Similar to gefitinib, used for the treatment of non-small cell lung cancer and pancreatic cancer.

Uniqueness

2-METHYL-6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is unique due to its specific structural features, such as the combination of a pyrimidine core with a piperazine ring and a benzenesulfonyl group. These features may confer distinct biological activities and selectivity profiles compared to other similar compounds.

Properties

Molecular Formula

C23H27N5O2S

Molecular Weight

437.6 g/mol

IUPAC Name

2-methyl-N-(4-methylphenyl)-6-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C23H27N5O2S/c1-17-7-9-20(10-8-17)26-22-16-23(25-19(3)24-22)27-11-13-28(14-12-27)31(29,30)21-6-4-5-18(2)15-21/h4-10,15-16H,11-14H2,1-3H3,(H,24,25,26)

InChI Key

VOKJNUVLYVXDNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C

Origin of Product

United States

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